(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes furan, hydroxyphenyl, oxazolyl, and pyrrolidine-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 4-hydroxyphenyl intermediates, which are then coupled with the oxazolyl and pyrrolidine-dione units under specific conditions. Common reagents used in these reactions include catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a carbamate group, used in organic synthesis.
Vanillin acetate: A compound with similar aromatic structures, used in flavoring and fragrance industries.
2-Fluorodeschloroketamine: A dissociative anesthetic with a structure related to ketamine.
Uniqueness
What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione apart is its combination of multiple functional groups and aromatic rings, providing a versatile platform for various chemical reactions and applications. Its unique structure allows for diverse interactions in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14N2O6 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14N2O6/c1-10-9-14(20-27-10)21-16(11-4-6-12(22)7-5-11)15(18(24)19(21)25)17(23)13-3-2-8-26-13/h2-9,16,22,24H,1H3 |
InChI Key |
XFLFRKMCFBVGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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